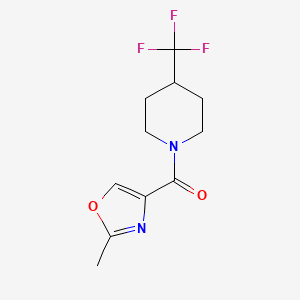

(2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Description

(2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a methanone core bridging a 2-methyloxazole moiety and a 4-(trifluoromethyl)piperidine ring. The oxazole ring contributes electron-rich aromaticity, while the trifluoromethyl group on the piperidine enhances lipophilicity and metabolic stability. This structural combination is frequently explored in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system (CNS) or oncology-related pathways.

Properties

IUPAC Name |

(2-methyl-1,3-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-7-15-9(6-18-7)10(17)16-4-2-8(3-5-16)11(12,13)14/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCEZGIIPPCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)N2CCC(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino alcohol and a carboxylic acid derivative.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the oxazole ring.

Reduction: Reduction reactions may target the oxazole ring or the piperidine ring, leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with altered ring structures.

Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The oxazole and piperidine rings, along with the trifluoromethyl group, contribute to its binding affinity and selectivity. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound’s structural analogues can be categorized based on variations in the heterocyclic ring (oxazole vs. thiophene, pyrazole, etc.) and the piperidine/piperazine substituents. Below is a detailed comparison:

Biological Activity

(2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone, identified by its CAS number 2196214-45-4, is a synthetic organic compound notable for its unique structural features, including an oxazole ring and a trifluoromethyl-substituted piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C11H13F3N2O2, with a molecular weight of 262.23 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13F3N2O2 |

| Molecular Weight | 262.23 g/mol |

| CAS Number | 2196214-45-4 |

The biological activity of this compound primarily revolves around its interaction with various molecular targets, including enzymes and receptors. The oxazole and piperidine rings contribute to the compound's binding affinity, potentially modulating cellular signaling pathways. This interaction may lead to alterations in physiological responses, making it a candidate for therapeutic applications.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activity. Below are key findings from recent studies:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as a competitive inhibitor against certain kinases, which are critical in cancer signaling pathways.

- Receptor Binding : Preliminary data suggest that this compound may bind selectively to various neurotransmitter receptors, potentially influencing neuropharmacological processes. Its trifluoromethyl group is hypothesized to enhance receptor affinity.

- Cellular Assays : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

Case Study 2: Neuropharmacological Effects

Another investigation assessed the effects of this compound on neuronal cells. Results indicated that it could modulate neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2-Methyloxazol-4-yl)(4-methylpiperidin-1-yl)methanone | Methyl instead of trifluoromethyl | Reduced potency in enzyme inhibition |

| (2-Methyloxazol-4-yl)(4-chloropiperidin-1-yl)methanone | Chlorine atom substitution | Similar activity profile |

| (2-Methyloxazol-4-yl)(4-phenylpiperidin-1-yl)methanone | Phenyl group instead of trifluoromethyl | Lower selectivity |

Q & A

Q. What are the common synthetic routes for (2-Methyloxazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a substituted oxazole moiety (e.g., 2-methyloxazole-4-carboxylic acid) with a trifluoromethyl-piperidine derivative via a carbonyl linkage. Key steps include:

Q. Table 1: Synthesis Optimization

| Precursor Pair | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Oxazole acid + Piperidine | HATU/DMF | 78 | 95% | |

| Alternate derivatives | DCC/THF | 68 | 92% |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what challenges arise in interpreting data?

Methodological Answer:

- 1H/13C-NMR : Critical for confirming connectivity of the oxazole and piperidine rings. Challenges include signal overlap (e.g., trifluoromethyl splitting) and distinguishing diastereotopic protons .

- HPLC-MS : Validates molecular weight and purity. Trifluoromethyl groups may cause fragmentation patterns requiring high-resolution MS for clarity .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios may arise due to hygroscopicity or solvent retention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

- Temperature Control : Lowering reaction temperatures (0–5°C) reduces side reactions during coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require rigorous drying to avoid hydrolysis .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or microwave-assisted synthesis can accelerate steps .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Orthogonal Techniques : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine ring .

- X-ray Crystallography : Definitive for confirming stereochemistry and crystal packing effects, especially with trifluoromethyl groups .

- Dynamic HPLC : Monitor stability under varying pH/temperature to identify degradation products that skew elemental analysis .

Q. Table 2: Spectroscopic Data Challenges

| Technique | Common Artifacts | Mitigation Strategy |

|---|---|---|

| 1H-NMR | Trifluoromethyl splitting | Use deuterated DMSO for sharper peaks |

| HPLC-MS | Adduct formation | Add 0.1% formic acid to mobile phase |

Q. How does computational modeling aid in predicting the pharmacological activity of this compound?

Methodological Answer:

- Molecular Docking : Simulate binding to targets (e.g., GPCRs, kinases) using software like AutoDock. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize in vitro testing .

- SAR Analysis : Compare with analogs (e.g., 4-fluorophenyl derivatives) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.